

Bis-T-23 (CAS Number: 171674-76-3): A Technical Whitepaper

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Compound of Interest

Compound Name: *Bis-T-23*

Cat. No.: *B1667527*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-T-23, also known as AG1717, is a tyrophostin derivative with the CAS number 171674-76-3. [1][2] It has emerged as a significant research compound due to its dual activities as a promoter of actin-dependent dynamin oligomerization and an inhibitor of HIV-1 integrase.[1][3] [4] This technical guide provides an in-depth overview of **Bis-T-23**, consolidating available data on its chemical properties, mechanism of action, and experimental applications, with a particular focus on its potential in chronic kidney disease (CKD) and HIV research. The information is presented to support further investigation and drug development efforts.

Chemical and Physical Properties

Bis-T-23 is a complex organic molecule with the chemical formula C₂₃H₂₀N₄O₈.[5] A summary of its key chemical identifiers and properties is provided in Table 1.

Table 1: Chemical and Physical Properties of **Bis-T-23**

Property	Value	Reference
CAS Number	171674-76-3	[5]
Synonyms	AG1717, Bis-T 23, Bis T-23	[3] [5]
IUPAC Name	(2E,2'E)-N,N'-(propane-1,3-diyi)bis(2-cyano-3-(3,4,5-trihydroxyphenyl)acrylamide)	[5]
Molecular Formula	C23H20N4O8	[5]
Molecular Weight	480.43 g/mol	[5]
Appearance	Not specified in literature	
Solubility	Soluble in DMSO (12.01 mg/mL, 25 mM) with sonication recommended.	[3]
Storage	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C in a dry, dark environment.	[5]

Mechanism of Action

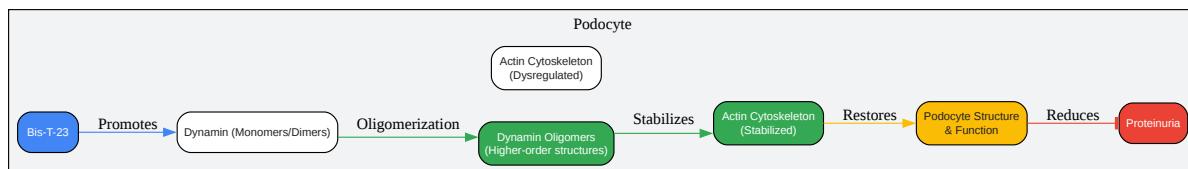
The primary and most extensively studied mechanism of action of **Bis-T-23** is its role in promoting the actin-dependent oligomerization of dynamin.[\[3\]](#)[\[5\]](#)[\[6\]](#) Dynamin is a large GTPase that plays a crucial role in endocytosis and the regulation of the actin cytoskeleton.[\[6\]](#)

Promotion of Dynamin Oligomerization and Actin Cytoskeleton Regulation

Bis-T-23 acts as a pharmacological inducer of dynamin oligomerization.[\[6\]](#) This process is critical for the proper function of podocytes, specialized cells in the kidney's glomeruli responsible for filtration.[\[6\]](#) In injured podocytes, the actin cytoskeleton can become dysregulated, leading to proteinuria, a hallmark of chronic kidney disease.[\[6\]](#) **Bis-T-23** promotes the assembly of dynamin into higher-order structures, which in turn stabilizes the actin cytoskeleton, restores podocyte architecture, and improves the integrity of the glomerular

filtration barrier.[6][7] This leads to a reduction in proteinuria and ameliorates kidney damage in various animal models of CKD.[6]

The proposed signaling pathway is visualized in the following diagram:



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Bis-T-23 signaling pathway in podocytes.

Inhibition of HIV-1 Integrase

Bis-T-23 has also been identified as an inhibitor of HIV-1 integrase, a viral enzyme essential for the integration of the viral genome into the host cell's DNA.[1][8] It has been shown to inhibit the binding of the integrase to its substrate DNA.[1] This activity suggests its potential as a therapeutic agent in the context of HIV infection.

Quantitative Data

The following tables summarize the available quantitative data for **Bis-T-23** from various experimental studies.

Table 2: In Vitro Efficacy of **Bis-T-23**

Assay	Target	Concentration	Effect	Reference
HIV-1 Integrase Inhibition	HIV-1 Integrase	0.18 μM	Inhibition of enzyme activity	[1]
DNA Binding Inhibition	HIV-1 Integrase	2 μM	Inhibition of binding to substrate DNA	[1]
Dynamin Oligomerization	Podocytes	1 ng	Promotes actin-dependent dynamin oligomerization	[1][8]

Table 3: In Vivo Efficacy of **Bis-T-23** in Animal Models of Kidney Disease

Animal Model	Administration Route	Dosage	Treatment Regimen	Outcome	Reference
LPS-induced transient proteinuria (mice)	Intraperitoneal (i.p.)	20, 40 mg/kg	Single dose	Ameliorated proteinuria	[1]
Genetic and chronic glomerular disease (rodents)	Intraperitoneal (i.p.)	20, 40 mg/kg	Not specified	Ameliorated or prevented proteinuria, diminished mesangial matrix expansion	[1]
Puromycin aminonucleoside-induced nephrosis (rats)	Not specified	Not specified	Injected on day 12 post-induction	Significantly reduced proteinuria on days 18 and 24	[6]
PKC ϵ knockout mice	Not specified	40 mg/kg	Daily for 8 days	Prevented progression and significantly lowered proteinuria	[6]
Streptozotocin-induced diabetes (mice)	Not specified	Not specified	Daily for 8 consecutive days	Lowered proteinuria	[6]

Experimental Protocols

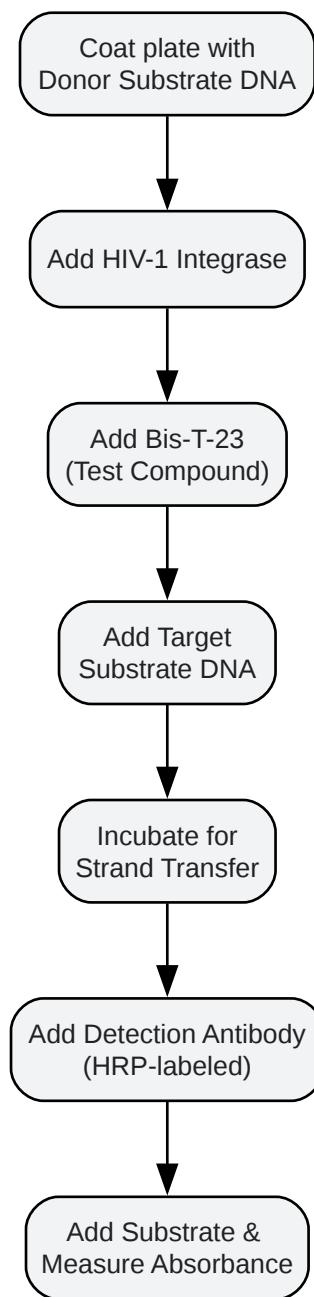
This section provides an overview of the methodologies used in key experiments involving **Bis-T-23**.

HIV-1 Integrase Inhibition Assay

A common method to assess HIV-1 integrase inhibition is a non-radioactive assay that measures the strand transfer activity of the enzyme.

- Principle: A donor substrate DNA (representing the viral DNA) is immobilized on a plate. Recombinant HIV-1 integrase is added, followed by the test compound (**Bis-T-23**) and a target substrate DNA (representing the host DNA). The integration of the donor into the target DNA is detected colorimetrically.
- General Protocol:
 - Coat a 96-well plate with streptavidin and then with a biotin-labeled donor substrate DNA.
 - Add recombinant HIV-1 integrase to the wells and incubate.
 - Add various concentrations of **Bis-T-23**.
 - Add a labeled target substrate DNA to initiate the strand transfer reaction.
 - Detect the integrated product using an antibody-based colorimetric method.
 - Measure the absorbance to quantify the level of inhibition.

A generalized workflow for this assay is presented below:



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Generalized workflow for an HIV-1 Integrase Inhibition Assay.

Podocyte Culture and Treatment for Cytoskeleton Analysis

To investigate the effect of **Bis-T-23** on the podocyte actin cytoskeleton, cultured podocytes are often used.

- Cell Culture: Conditionally immortalized mouse or human podocyte cell lines are commonly used. They are cultured under permissive conditions to allow for proliferation and then switched to non-permissive conditions to induce differentiation into mature podocytes.
- Treatment: Differentiated podocytes are treated with an injurious agent (e.g., puromycin aminonucleoside or lipopolysaccharide) to induce cytoskeletal disruption. Subsequently, cells are treated with **Bis-T-23** (typically in the μM range) or a vehicle control (DMSO).
- Staining and Imaging:
 - Fix the cells with paraformaldehyde.
 - Permeabilize the cells with a detergent (e.g., Triton X-100).
 - Stain for F-actin using fluorescently labeled phalloidin.
 - Stain for focal adhesions using an antibody against proteins like vinculin or paxillin.
 - Stain the nuclei with DAPI.
 - Image the cells using fluorescence microscopy.
- Analysis: The formation of stress fibers and the number and size of focal adhesions are quantified to assess the effect of **Bis-T-23** on cytoskeletal organization.

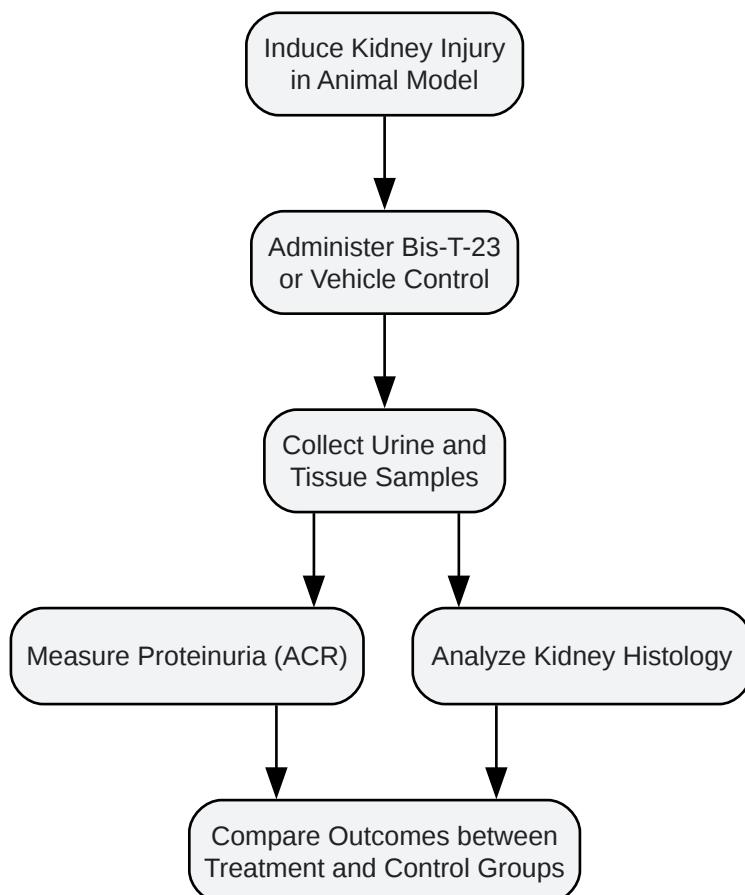
Animal Models of Chronic Kidney Disease

Several animal models are used to evaluate the *in vivo* efficacy of **Bis-T-23**.

- Induction of Proteinuria:
 - LPS-induced model: Mice are injected with lipopolysaccharide to induce transient proteinuria.
 - Puromycin aminonucleoside (PAN) nephrosis model: Rats are injected with PAN to induce podocyte injury and proteinuria.

- Genetic models: Mice with specific gene mutations that lead to kidney disease (e.g., PKC ϵ knockout mice) are used.
- Diabetes-induced nephropathy: Diabetes is induced in mice (e.g., with streptozotocin) to model diabetic kidney disease.
- Treatment: **Bis-T-23** is typically administered via intraperitoneal injection at doses ranging from 20-40 mg/kg.
- Outcome Measurement: The primary outcome is the level of proteinuria, which is often measured as the urine albumin-to-creatinine ratio (ACR). Kidney histology is also examined to assess structural changes.

The logical relationship for evaluating **Bis-T-23** in a CKD model is as follows:



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Logical workflow for in vivo evaluation of **Bis-T-23** in CKD models.

Conclusion

Bis-T-23 is a valuable research tool with a well-defined mechanism of action related to the promotion of actin-dependent dynamin oligomerization. This activity has shown significant promise in preclinical models of chronic kidney disease by restoring podocyte function and reducing proteinuria. Additionally, its ability to inhibit HIV-1 integrase warrants further exploration for potential antiviral applications. The data and protocols summarized in this document provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic development of **Bis-T-23** and related compounds.

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